Lauryl ether sulfate sodium

Descripción general

Descripción

Synthesis Analysis

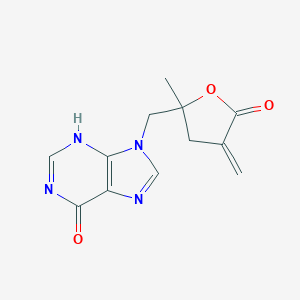

Molecular Structure Analysis

SLES is a sodium salt produced through the ethoxylation of sodium lauryl sulfate (SLS). The ethoxylate group transforms into a half ester of sulfuric acid, which is then neutralized to achieve SLES .

Chemical Reactions Analysis

The primary chemical reaction involved in SLES production is the sulfation of lauryl ethoxylate. The reaction with chlorosulfonic acid leads to the formation of SLES. The neutralization step converts the sulfation product into the final 70 wt% SLES solution .

Aplicaciones Científicas De Investigación

Plant Growth and Ecotoxicology

SLES has been studied for its effects on plant growth, particularly in scenarios where it may be present as a contaminant. Research has shown that while SLES does not significantly affect the germination of plants like cress and maize, it can impact root elongation and photosynthetic performance at high concentrations . This suggests that SLES has low acute toxicity but can cause stress effects that may influence plant productivity .

Surfactant Properties and Applications

Due to its amphiphilic nature, SLES is used in various applications that exploit its surfactant properties. It can be used for membrane permeabilization, inclusion body solubilization, and membrane protein solubilization in biochemistry, as well as in the crystallization and manipulation of biomolecules . The balance between its hydrophilic and lipophilic parts, known as the Hydrophile-Lipophile Balance (HLB), is crucial for these applications .

Herbicide Efficiency

In the agricultural sector, SLES serves as a surfactant in herbicides. It improves the absorption of herbicidal chemicals by plants, which enhances the effectiveness of the herbicide. Additionally, it reduces the time required for the product to become rainfast, ensuring that a sufficient amount of the herbicidal agent is absorbed .

Personal Care and Cosmetic Products

SLES is a key ingredient in personal care and cosmetic products due to its emulsifying and foaming properties. It is found in shampoos, bubble baths, and detergents, where it contributes to foam stability and exhibits low irritation to the skin. It is also used for viscosity adjustment in these products .

Emulsification and Polymerization

The emulsifying properties of SLES make it suitable for use as an emulsifier in the creation of emulsions and in polymerization processes. It helps in stabilizing mixtures of oil and water, which is essential in various industrial and manufacturing applications .

Assembly Properties in Formulations

SLES plays a pivotal role in formulations due to its assembly properties. It is rationalized for its ability to form micelles and other structures that are critical in the development of colloidal systems. These properties are leveraged in the creation of surfactant-based formulations with specific behaviors and characteristics .

Propiedades

IUPAC Name |

disodium;1-dodecoxydodecane;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O.2Na.H2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;;;1-5(2,3)4/h3-24H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVRDGHCVNAOIN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

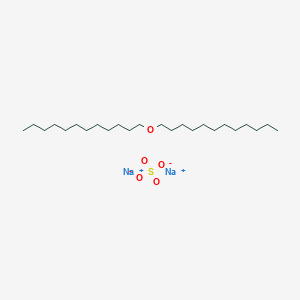

CCCCCCCCCCCCOCCCCCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50Na2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Lauryl ether sulfate sodium | |

CAS RN |

68585-34-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-16, ethoxylated, sulfates, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)

![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)

![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)